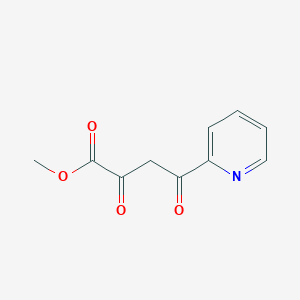

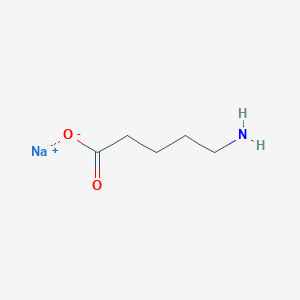

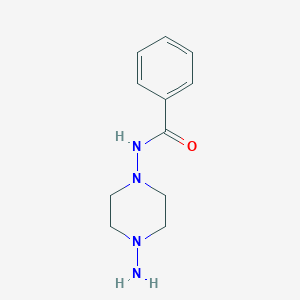

![molecular formula C14H12N2O B3281792 5-(Benzyloxy)-1H-benzo[d]imidazole CAS No. 741261-57-4](/img/structure/B3281792.png)

5-(Benzyloxy)-1H-benzo[d]imidazole

Overview

Description

Synthesis Analysis

Several synthetic approaches have been explored to obtain derivatives of imidazo[4,5-b]pyridines, which share structural similarities with 5-(Benzyloxy)-1H-benzo[d]imidazole. These methods often start from readily available derivatives of 2,3-diaminopyridine. The synthesis typically involves nucleophilic substitution of halogens in the pyridine ring activated by nitro groups, followed by reduction of the nitro group to yield the desired 2,3-diaminopyridine derivative. Cyclization of these intermediates leads to imidazo[4,5-b]pyridine compounds .

Scientific Research Applications

Antimicrobial Applications

5-(Benzyloxy)-1H-benzo[d]imidazole derivatives have shown significant promise as antimicrobial agents. A study by (Shruthi et al., 2016) discusses the synthesis of 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrid molecules, which exhibited potent anti-tubercular activity. These compounds demonstrated effectiveness against Mycobacterium tuberculosis and were noted for their non-toxicity and good selectivity index.

Antioxidant and Anti-Inflammatory Properties

Benzimidazole derivatives, including those related to 5-(Benzyloxy)-1H-benzo[d]imidazole, have been evaluated for their antioxidant and anti-inflammatory properties. For example, (Katikireddy et al., 2019) synthesized (E)-N’-Benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides and found compounds effective against anti-inflammatory and analgesic activity.

Corrosion Inhibition

In the field of corrosion science, benzimidazole derivatives have been studied for their effectiveness as corrosion inhibitors. (Ammal et al., 2018) investigated the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid. They found that these compounds increase charge transfer resistance, suggesting the formation of a protective layer on the metal surface.

Anti-Diabetic Potential

Some benzimidazole derivatives have shown potential as anti-diabetic agents. (Ali et al., 2022) synthesized a series of multifunctional benzimidazoles that were found to be effective inhibitors of α-glucosidase, an enzyme relevant to diabetes management. These findings suggest the potential utility of these compounds in treating diabetes.

Anticancer Research

Benzimidazole derivatives are being explored for their anticancer properties. (Edukondalu et al., 2021) designed and synthesized a series of benzo[d]imidazole derivatives and tested them against various human cancer cell lines. Several compounds demonstrated promising anticancer activity, highlighting the potential of benzimidazole derivatives in oncology.

properties

IUPAC Name |

6-phenylmethoxy-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)9-17-12-6-7-13-14(8-12)16-10-15-13/h1-8,10H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLJHBKZAXJEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-1H-benzo[d]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

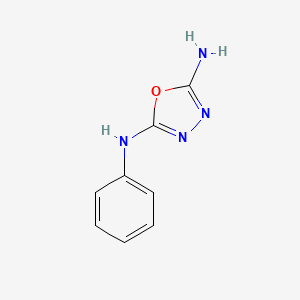

![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3281783.png)